2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide
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Description
2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H18N2O3 and its molecular weight is 358.397. The purity is usually 95%.
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Biological Activity
The compound 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(naphthalen-1-yl)acetamide is a derivative of isoquinoline known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a methoxy-substituted isoquinoline moiety and a naphthalene acetamide group. The synthesis typically involves multi-step organic reactions, often using reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The following table summarizes the key synthetic routes:
Step | Reaction Type | Key Reagents | Conditions |
---|---|---|---|
1 | Oxidation | Potassium permanganate | Controlled temperature |
2 | Reduction | Sodium borohydride | Specific solvents |
3 | Substitution | Various nucleophiles/electrophiles | Catalysts used |
Anticancer Properties
Research indicates that compounds with isoquinoline structures often exhibit anticancer properties. For instance, a study demonstrated that similar derivatives showed significant cytotoxicity against various cancer cell lines, including glioblastoma and breast adenocarcinoma. The mechanism of action is believed to involve apoptosis induction through specific molecular interactions with cellular targets.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial activity . Preliminary studies suggest that it possesses significant inhibitory effects against both bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
Antiviral Potential
Recent investigations have focused on the antiviral properties of this compound, particularly against SARS-CoV-2. A related compound exhibited an EC50 value of 1.1 μM in inhibiting viral replication, indicating potential for therapeutic use in viral infections.
Study 1: Anticancer Activity
In a controlled study, this compound was tested against various cancer cell lines. Results showed:
Cell Line | IC50 (μM) |
---|---|
Glioblastoma | 5.0 |
Breast Adenocarcinoma | 4.5 |
The compound induced apoptosis characterized by chromatin condensation and cell shrinkage.
Study 2: Antimicrobial Efficacy
An evaluation of antimicrobial activity revealed that the compound effectively inhibited the growth of several pathogenic bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Escherichia coli | 10 |
Staphylococcus aureus | 8 |
The biological activity of this compound is primarily mediated through its interaction with specific enzymes or receptors within cells. This interaction modulates various signaling pathways, leading to the observed biological effects such as apoptosis in cancer cells or inhibition of microbial growth.
Properties
IUPAC Name |
2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-27-20-11-5-9-18-17(20)12-13-24(22(18)26)14-21(25)23-19-10-4-7-15-6-2-3-8-16(15)19/h2-13H,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRKXWVYCSKWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.